Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate

Description

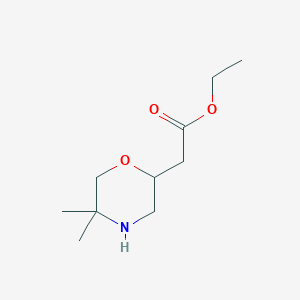

Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate is an ester derivative featuring a morpholine ring substituted with two methyl groups at the 5-position. This compound is structurally characterized by a six-membered morpholine ring system, which is a common pharmacophore in medicinal chemistry due to its ability to modulate solubility, metabolic stability, and receptor interactions .

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate |

InChI |

InChI=1S/C10H19NO3/c1-4-13-9(12)5-8-6-11-10(2,3)7-14-8/h8,11H,4-7H2,1-3H3 |

InChI Key |

AOPJZDKWSMEZBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CNC(CO1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate typically involves the reaction of 5,5-dimethylmorpholine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate can undergo various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

Hydrolysis: this compound hydrolysis yields 2-(5,5-dimethylmorpholin-2-yl)acetic acid and ethanol.

Reduction: Reduction of the ester group forms 2-(5,5-dimethylmorpholin-2-yl)ethanol.

Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate has applications in scientific research, including organic synthesis, medicinal chemistry, biological studies, and industrial applications. It is used as an intermediate in synthesizing complex organic molecules. The compound is also investigated for potential pharmacological properties and as a building block for drug development. Due to its structural features, it is used in studies involving enzyme inhibition and receptor binding. It can also be used in the production of specialty chemicals and materials.

Chemical Reactions

this compound can undergo hydrolysis, reduction, and substitution reactions.

- Hydrolysis In the presence of acidic or basic conditions, the ester group can be hydrolyzed to form 2-(5,5-dimethylmorpholin-2-yl)acetic acid and ethanol. Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

- Reduction The ester group can be reduced to form 2-(5,5-dimethylmorpholin-2-yl)ethanol using reducing agents such as lithium aluminum hydride.

- Substitution The ester group can participate in nucleophilic substitution reactions to form different esters or amides, depending on the nucleophile used. Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The morpholine ring and ester group play roles in its binding affinity and specificity. The compound acts as a GABA B receptor antagonist, which reduces the inhibitory effects of GABA and leads to increased neuronal excitability; this modulation may have implications in treating neurological disorders where GABAergic signaling is disrupted.

Biological Activity

this compound has diverse biological activities and the morpholine moiety contributes to its biological activity, particularly in modulating neurotransmitter systems.

- Neuroprotective Effects Studies indicate that this compound exhibits neuroprotective properties, enhancing neuronal cell viability under oxidative stress conditions and mitigating apoptosis induced by reactive oxygen species (ROS), suggesting a potential role in neuroprotection against neurodegenerative diseases.

- Anticonvulsant Activity The compound has shown promise as an anticonvulsant agent, effectively reducing seizure frequency and severity through its antagonistic action on GABA B receptors in animal models; the dose-dependent response indicates that higher concentrations yield greater anticonvulsant effects.

- Antifungal Activity Research has explored the antifungal properties of derivatives of this compound, with in vitro studies revealing broad-spectrum antifungal activity against various strains, including Candida species; the minimum fungicidal concentration (MFC) was determined to be effective in achieving over 99% fungal cell death.

Pharmacokinetics and Safety Profile

This compound is noted for its favorable pharmacokinetic profile and has demonstrated good oral bioavailability in preclinical studies and exhibited reasonable stability in human liver microsomes, with a half-life suitable for therapeutic use. Safety assessments have shown minimal toxicity at therapeutic doses, with no significant inhibition of major cytochrome P450 enzymes involved in drug metabolism.

Comparison with Similar Compounds

this compound can be compared with other similar compounds:

- Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

- Ethyl 2-(morpholin-2-yl)acetate: Lacks the two methyl groups on the morpholine ring.

- Ethyl 2-(4,4-dimethylmorpholin-2-yl)acetate: Methyl groups are positioned differently on the morpholine ring.

Mechanism of Action

The mechanism of action of ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring and ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate and related compounds, supported by research findings:

Key Comparative Insights

- Morpholine vs. Imidazole Derivatives : this compound exhibits superior metabolic stability compared to imidazole-based esters (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate) due to the morpholine ring's resistance to oxidative degradation .

- Ester Chain Length : The ethyl ester provides a balance between lipophilicity and solubility, outperforming the discontinued methyl ester variant in membrane permeability .

- Functional Group Impact : SCH50911, the carboxylic acid analog, demonstrates direct GABAB receptor antagonism but suffers from rapid clearance, suggesting the ethyl ester could act as a prodrug with prolonged activity .

- Substituent Effects : Fluorinated or aromatic substituents (e.g., in difluorophenyl or diphenyl analogs) enhance target binding but may compromise solubility, whereas the dimethylmorpholine group optimizes both stability and drug-like properties .

Research Implications

- Pharmacological Potential: The dimethylmorpholine-ester scaffold is a promising candidate for CNS drug development, leveraging its stability and bioavailability .

- Synthetic Utility : this compound serves as a versatile intermediate for further functionalization, contrasting with more structurally constrained analogs like bicyclic triazole esters .

Biological Activity

Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate, a compound featuring a morpholine ring, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 185.25 g/mol

The presence of the morpholine moiety contributes to its biological activity, particularly in modulating neurotransmitter systems.

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors. Specifically, it acts as a GABA B receptor antagonist , reducing the inhibitory effects of GABA (gamma-Aminobutyric acid) and leading to increased neuronal excitability. This modulation may have implications in treating neurological disorders where GABAergic signaling is disrupted.

1. Neuroprotective Effects

Studies have indicated that compounds related to this compound exhibit neuroprotective properties. For instance:

- Cell Viability : In vitro assays demonstrated that this compound enhances neuronal cell viability under oxidative stress conditions. It mitigates apoptosis induced by reactive oxygen species (ROS), suggesting a potential role in neuroprotection against neurodegenerative diseases .

2. Anticonvulsant Activity

The compound has shown promise as an anticonvulsant agent. In animal models, it effectively reduced seizure frequency and severity through its antagonistic action on GABA B receptors. The dose-dependent response indicates that higher concentrations yield greater anticonvulsant effects.

3. Antifungal Activity

Research has explored the antifungal properties of derivatives of this compound. In vitro studies revealed broad-spectrum antifungal activity against various strains, including Candida species. The minimum fungicidal concentration (MFC) was determined to be effective in achieving over 99% fungal cell death .

Case Studies and Research Findings

Pharmacokinetics and Safety Profile

This compound is noted for its favorable pharmacokinetic profile:

- Oral Bioavailability : Demonstrated good oral bioavailability in preclinical studies.

- Metabolic Stability : Exhibited reasonable stability in human liver microsomes, with a half-life suitable for therapeutic use .

Safety assessments have shown minimal toxicity at therapeutic doses, with no significant inhibition of major cytochrome P450 enzymes involved in drug metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.